REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].CC(C)([O-])C.[K+].[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Cl.O>C1COCC1>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1] |f:1.2|
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
35.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with diethyl ether (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
chromatographed (5 to 20% ethyl acetate in hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CSC1=C(C=CC=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |